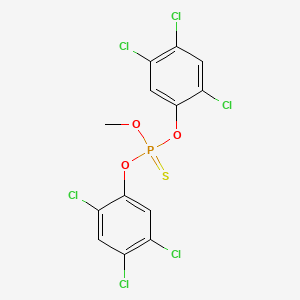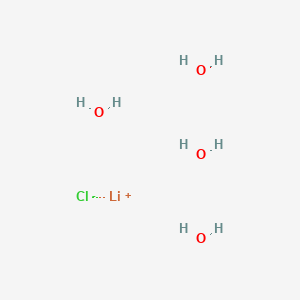
Lithium;chloride;tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium chloride tetrahydrate is a chemical compound with the formula LiCl·4H₂O. It is a white crystalline solid that is highly soluble in water and exhibits hygroscopic properties, meaning it can absorb moisture from the air. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium chloride tetrahydrate can be synthesized by reacting lithium carbonate with hydrochloric acid. The reaction produces lithium chloride, which can then be crystallized from an aqueous solution to form the tetrahydrate:
Li2CO3+2HCl→2LiCl+H2O+CO2
Industrial Production Methods
In industrial settings, lithium chloride is often produced by treating lithium carbonate with hydrochloric acid. The resulting lithium chloride solution is then evaporated to obtain the anhydrous form, which can be further hydrated to produce lithium chloride tetrahydrate .
Chemical Reactions Analysis
Types of Reactions
Lithium chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Lithium chloride does not readily undergo oxidation or reduction reactions due to its ionic nature.
Substitution: It can participate in substitution reactions, particularly with other halides or bases.
Common Reagents and Conditions
- Lithium chloride reacts with sulfuric acid to form lithium sulfate and hydrogen chloride:
Reaction with Sulfuric Acid: 2LiCl+H2SO4→2HCl+Li2SO4
It reacts with sodium hydroxide to form lithium hydroxide and sodium chloride:Reaction with Sodium Hydroxide: LiCl+NaOH→LiOH+NaCl
Major Products Formed
The major products formed from these reactions include lithium sulfate, hydrogen chloride, lithium hydroxide, and sodium chloride .
Scientific Research Applications
Lithium chloride tetrahydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of lithium chloride involves several molecular targets and pathways:
Inhibition of Glycogen Synthase Kinase 3 (GSK-3): Lithium chloride inhibits GSK-3, which plays a role in various cellular processes, including cell differentiation and apoptosis.
Phosphatidylinositol Signaling Pathway: It inhibits inositol monophosphatase within this pathway, affecting the levels of inositol triphosphate and diacylglycerol.
Neurotransmitter Regulation: Lithium chloride helps regulate neurotransmitter levels, particularly glutamate, to maintain a stable and healthy balance between neurons.
Comparison with Similar Compounds
Lithium chloride tetrahydrate can be compared with other lithium halides, such as:
Lithium Fluoride (LiF): Unlike lithium chloride, lithium fluoride is less soluble in water and has different applications, primarily in the production of ceramics and glass.
Lithium Bromide (LiBr): Lithium bromide is more hygroscopic than lithium chloride and is used in air conditioning systems and as a desiccant.
Lithium Iodide (LiI): Lithium iodide is used in organic synthesis and as a solid electrolyte in lithium batteries.
Lithium chloride tetrahydrate is unique due to its high solubility in water and its ability to form crystalline hydrates, which are not common among other alkali metal chlorides .
Properties
CAS No. |
56088-71-2 |
|---|---|
Molecular Formula |
ClH8LiO4 |
Molecular Weight |
114.5 g/mol |
IUPAC Name |
lithium;chloride;tetrahydrate |
InChI |
InChI=1S/ClH.Li.4H2O/h1H;;4*1H2/q;+1;;;;/p-1 |
InChI Key |
VFRHRHSJPIYWSE-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].O.O.O.O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


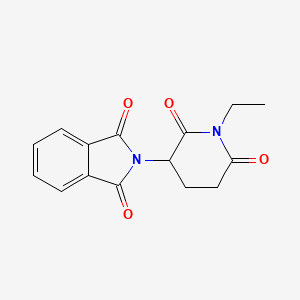
![4-Benzyl-1-methyl-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14639951.png)
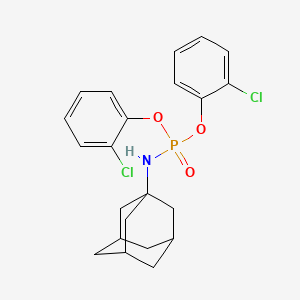
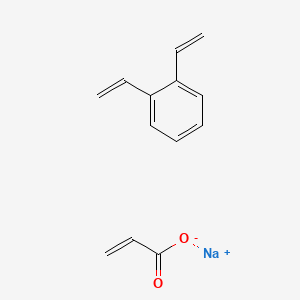
![2-Propanone, 1-[4-(acetyloxy)phenyl]-3-diazo-](/img/structure/B14639957.png)
![[1,1'-Binaphthalene]-2,3-diol](/img/structure/B14639962.png)

![Silane, [1,4-cyclohexanediylbis(oxy)]bis[trimethyl-](/img/structure/B14639976.png)
![Chloro[3-methoxy-3-(2-nitrophenyl)propyl]mercury](/img/structure/B14639985.png)

![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
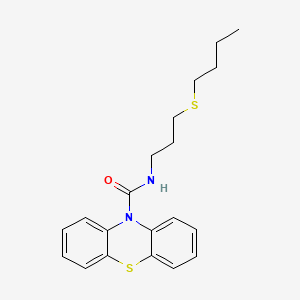
![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
